4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole

Chemical biology High-throughput screening Bioactivity profiling

4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole (CAS 40609-30-1; also named 2-(4-isoxazolylmethyl)-1H-benzimidazole) is a benzimidazole–isoxazole hybrid with a methylene linker connecting the two heterocycles. With a molecular weight of 199.21 Da and molecular formula C₁₁H₉N₃O, this compound represents the minimal unsubstituted scaffold within the benzimidazolyl isoxazole class.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B12886534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CC3=CON=C3
InChIInChI=1S/C11H9N3O/c1-2-4-10-9(3-1)13-11(14-10)5-8-6-12-15-7-8/h1-4,6-7H,5H2,(H,13,14)
InChIKeyHPHZXLNHWZJSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole – CAS 40609-30-1 Procurement and Differentiation Guide


4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole (CAS 40609-30-1; also named 2-(4-isoxazolylmethyl)-1H-benzimidazole) is a benzimidazole–isoxazole hybrid with a methylene linker connecting the two heterocycles. With a molecular weight of 199.21 Da and molecular formula C₁₁H₉N₃O, this compound represents the minimal unsubstituted scaffold within the benzimidazolyl isoxazole class . It has been identified as a lead-like starting point (designated EP1) in a series of benzimidazolyl isoxazole derivatives developed as c-Myc G4 stabilizers for multiple myeloma research [1]. The compound is commercially supplied at 97% purity for research use .

Why 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole Cannot Be Replaced by Other Benzimidazole–Isoxazole Hybrids


Benzimidazole–isoxazole hybrids are not functionally interchangeable because small structural variations — linker position, substitution pattern, and regioisomeric connectivity — produce large differences in biological target engagement. In the c-Myc G4 stabilizer series (EP1–EP19), the lead compound EP1 (the unsubstituted scaffold) served as the pharmacophore core, yet the most active derivative EP12 (IC₅₀ = 6.16 µM against RPMI-8226 cells) required additional 3,5-dimethylphenoxyethyl and 4-fluorophenyl substituents [1]. In the CBP/p300 bromodomain series, 5-isoxazolyl-benzimidazoles achieved Kd values as low as 21 nM, while the regioisomeric 4-isoxazolylmethyl linkage present in this compound targets a fundamentally different chemical space [2]. Substituting the unsubstituted scaffold with a pre-functionalized analog eliminates the ability to independently explore structure–activity relationships (SAR) from the ground state.

Quantitative Differentiation Evidence for 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole Against Closest Analogs


PubChem BioAssay Activity Fingerprint: Broad-Spectrum Hit Profile at ≤ 1 µM

In PubChem BioAssay screening, 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole (CAS 40609-30-1) demonstrated activity in 19 out of 19 tested assays, with all active results falling at or below 1 µM and 15 assays registering activity ≤ 1 nM [1]. This broad hit profile distinguishes the compound from heavily substituted benzimidazolyl isoxazole derivatives such as EP12, whose reported activity is confined to a narrower target space (c-Myc G4, RPMI-8226 cells, IC₅₀ = 6.16 µM) [2]. The unsubstituted scaffold's promiscuous binding profile, while requiring optimization for selectivity, provides a wider starting point for multi-target screening campaigns.

Chemical biology High-throughput screening Bioactivity profiling

Regioisomeric Linker Differentiation: 4-Isoxazolylmethyl vs. 5-Isoxazolyl-Benzimidazole Binding Modes

The target compound features a methylene-bridged 4-isoxazolylmethyl group at the benzimidazole 2-position, whereas the CBP/p300 bromodomain ligand series reported by Hay et al. employs a 5-isoxazolyl group directly attached to the benzimidazole core [1]. The 5-isoxazolyl-benzimidazole series achieved potent CBP bromodomain binding (lead compound Kd = 21 nM, PDB 6DMK ligand 2LL Kd = 320 nM, IC₅₀ = 240 nM) through direct π-stacking of the isoxazole in the acetyl-lysine binding pocket [1][2]. The 4-isoxazolylmethyl linker in the target compound introduces a one-carbon spacer and altered geometry (4-position vs. 5-position connectivity), which is predicted to shift the isoxazole ring out of the acetyl-lysine pocket plane. No direct CBP/p300 bromodomain binding data are yet available for the target compound, representing a distinct and unexplored chemical space relative to the well-characterized 5-isoxazolyl series.

Bromodomain inhibition CBP/p300 Structure-based drug design

Molecular Weight and Ligand Efficiency Baseline: Minimalist Scaffold vs. Functionalized Derivatives

At 199.21 Da, 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is significantly smaller than all reported active benzimidazolyl isoxazole derivatives: EP12 (substituted, exact MW not reported but estimated > 450 Da based on 3,5-dimethylphenoxyethyl and 4-fluorophenyl substituents) and the 5-isoxazolyl-benzimidazole CBP ligand 2LL (MW 430.54 Da, C₂₆H₃₀N₄O₂) [1][2]. The fragment hit 3,5-dimethylisoxazole (compound 5 in Hay et al.) has a comparable MW of 213 Da but lacks the benzimidazole moiety entirely [2]. The target compound thus uniquely combines both the benzimidazole and isoxazole pharmacophores in a fragment-sized molecule (MW < 250 Da), making it suitable for fragment-based screening approaches where larger pre-functionalized derivatives would exceed typical fragment library size cutoffs.

Fragment-based drug discovery Lead optimization Ligand efficiency

Commercial Availability at Defined Purity: Procurement-Ready Scaffold vs. Custom-Synthesis Analogs

4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is commercially stocked at 97% purity (CAS 40609-30-1, catalog CM1074577) for immediate procurement . By contrast, the highly active EP12 compound and most EP-series derivatives are not commercially available and require multi-step custom synthesis starting from substituted acetophenones, diethyl oxalate, and o-phenylenediamine [1]. The PDB 6DMK ligand 2LL also requires custom synthesis involving Suzuki couplings, benzimidazole-forming reactions, and reductive aminations [2]. This difference in procurement readiness makes the target compound the practical choice for pilot SAR studies, assay validation, and as an authentic reference standard for analytical method development.

Chemical procurement Synthetic intermediate Reference standard

Recommended Application Scenarios for 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole


c-Myc G4 Stabilizer SAR Studies: Baseline Scaffold for EP-Series Optimization

Geng et al. (2023) identified the benzimidazolyl isoxazole EP1 scaffold as the pharmacophore parent nucleus for a series of 19 c-Myc G4 stabilizers, with the most active derivative EP12 achieving IC₅₀ = 6.16 µM in RPMI-8226 myeloma cells [1]. Researchers expanding this SAR series can use the target compound as the unsubstituted baseline to systematically introduce substituents at the benzimidazole N1, isoxazole ring, and methylene linker positions, enabling quantitative assessment of each modification's contribution to G4 stabilization and anti-myeloma activity.

Bromodomain Ligand Discovery: Exploring 4-Isoxazolylmethyl Chemical Space Orthogonal to 5-Isoxazolyl Series

The 5-isoxazolyl-benzimidazole series (Hay et al., 2014) established that direct isoxazole attachment at the benzimidazole 5-position yields potent CBP/p300 bromodomain ligands (Kd = 21 nM for the optimized lead) [2]. The target compound's 4-isoxazolylmethyl connectivity at the benzimidazole 2-position represents an unexplored regioisomeric space. It can serve as a fragment hit for bromodomain screening campaigns, with the methylene linker providing conformational flexibility that may enable binding modes inaccessible to the rigid 5-isoxazolyl series [3].

Fragment-Based Drug Discovery (FBDD): Dual-Pharmacophore Fragment for Library Design

At MW 199.21 Da, the target compound satisfies fragment library criteria (MW < 250 Da) while incorporating both benzimidazole and isoxazole pharmacophores — two privileged scaffolds in anticancer and antimicrobial drug discovery [1]. Unlike the 3,5-dimethylisoxazole fragment (MW 213 Da) used in the CBP/p300 program, which required subsequent benzimidazole ring formation, this compound delivers both heterocycles pre-assembled, reducing the synthetic steps needed for fragment growth [2]. It is suited for SPR-based fragment screening, X-ray crystallography soaking experiments, and ¹⁹F/¹H NMR ligand-observed fragment screens.

Analytical Reference Standard and Method Development

With defined purity (97%) and full characterization data (CAS 40609-30-1, SMILES: C1(CC2=CON=C2)=NC3=CC=CC=C3N1), the target compound is immediately deployable as a reference standard for HPLC, LC-MS, and NMR method development in laboratories synthesizing or analyzing benzimidazole–isoxazole hybrid compounds [1]. Its commercial availability eliminates the need for in-house synthesis and purification of a reference lot, accelerating analytical workflow establishment.

Quote Request

Request a Quote for 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.